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Executive Summary

The Wnt signaling pathway is a cornerstone of cellular communication, orchestrating a
multitude of processes from embryonic development to adult tissue homeostasis. Its
dysregulation is a hallmark of numerous pathologies, including cancer and degenerative
diseases.[1] Central to the precise control of this pathway is a sophisticated network of
regulatory proteins. Among these, the secreted carboxylesterase Notum has emerged as a
critical negative feedback inhibitor and a promising therapeutic target.[2][3] This guide provides
a comprehensive technical overview of the function of Notum in the Wnt pathway, its
mechanism of action, its interplay with co-receptors, and the experimental methodologies used
to investigate its activity.

Initially misidentified as a phospholipase, Notum is now definitively characterized as a
carboxylesterase that directly inactivates Wnt proteins.[4][5] It achieves this by hydrolyzing the
palmitoleate moiety, a lipid modification essential for the binding of Wnt to its Frizzled (FZD)
receptors.[4][6][7] This deacylation renders Wnt proteins incapable of initiating downstream
signaling cascades. The enzymatic activity of Notum is intricately linked to heparan sulfate
proteoglycans of the Glypican family, which act as scaffolds to co-localize Notum with its Wnt
substrates at the cell surface.[1][4] This guide will delve into the structural basis of Notum's
function, present available quantitative data on its activity and inhibition, and provide detailed
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experimental protocols for its study, empowering researchers and drug development
professionals to further explore and exploit this pivotal regulator of Wnt signaling.

The Core Function of Notum: A Wnt Deacylase

Notum functions as a highly specific, secreted carboxylesterase that acts as a negative
feedback regulator of the Wnt signaling pathway.[8][9] Its expression is often induced by Wnt
signaling itself, creating a classic feedback loop to dampen the signal.[10]

Mechanism of Action: Removal of a Critical Lipid
Modification

The activity of most Wnt proteins is critically dependent on a post-translational modification: the
attachment of a palmitoleate group to a conserved serine residue.[4][7] This lipid moiety inserts
into a hydrophobic groove on the Frizzled receptor, an essential step for the formation of the
Whnt-Frizzled signaling complex.[1] Notum's primary function is to hydrolyze the ester bond
linking this palmitoleate to the Wnt protein, thereby releasing the fatty acid.[4][6] The resulting
deacylated Wnt is unable to effectively bind to Frizzled, leading to the termination of Wnt
signaling.[7]

The Role of Glypicans: A Necessary Partnership

Notum's inhibitory activity is critically dependent on the presence of cell surface heparan sulfate
proteoglycans, specifically members of the Glypican family (e.g., GPC3).[4][11] Glypicans act
as co-receptors, binding to both Wnt proteins and Notum, thereby creating a ternary complex
that facilitates the efficient deacylation of Wnt by Notum.[1][4] Structural analyses have
revealed heparin-binding sites on the surface of Notum, providing a molecular basis for this
interaction.[1][4] It is important to note that early hypotheses suggesting Notum acts as a
phospholipase to cleave the GPI anchor of glypicans have been largely refuted by genetic and
biochemical evidence.[4][12]

Structural and Enzymatic Properties of Notum

Notum belongs to the a/f hydrolase superfamily and possesses a conserved catalytic triad of
Serine, Histidine, and Aspatrtic acid (Ser232, His389, Asp340 in human Notum) within its active
site.[1][6] The active site features a large, hydrophobic pocket that accommodates the
palmitoleate chain of the Wnt protein.[4][5] This structural feature is key to Notum's substrate
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specificity, allowing it to distinguish the cis-unsaturated palmitoleate from other lipid
modifications.[4]

Quantitative Data on Notum Activity and Inhibition

Precise enzyme kinetic parameters for Notum's deacylation of its natural Wnt substrates are
not extensively reported in the literature. However, studies using synthetic substrates and
various inhibitors have provided valuable quantitative insights into its function.
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Compound/Su  Cell
Parameter Value . Reference
bstrate Line/System
SW620
IC50 13 nM ABC99 conditioned [13]
media
Recombinant
IC50 6.7 nM ARUK3001185 [14]
human Notum
Compound 1 Recombinant
IC50 ~100 nM (covalent human Notum [6]
inhibitor) (OPTS assay)
Compound 4 Recombinant
IC50 ~10 nM (covalent human Notum [6]
inhibitor) (OPTS assay)
Compound 1 HEK293
EC50 530 nM (covalent TCF/LEF [6]
inhibitor) reporter assay
Compound 4 HEK293
EC50 300 nM (covalent TCF/LEF [6]
inhibitor) reporter assay
-Nitrophenyl
Micromolar P pheny Recombinant
Km octanoate [4]
range human Notum
(PNP8)
Recombinant
Kd 85 uM Caffeine human Notum [15]

(SPR)

Experimental Protocols for Studying Notum

Function

A variety of in vitro and cell-based assays are employed to characterize the function and

inhibition of Notum.
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Wnt/-catenin Reporter Assay (TOPFlash Assay)

This assay is the gold standard for measuring the activity of the canonical Wnt pathway and is
frequently used to assess the inhibitory effect of Notum and the restorative potential of its
inhibitors.

Principle: The assay utilizes a reporter construct containing multiple TCF/LEF (T-cell
factor/lymphoid enhancer factor) binding sites upstream of a luciferase gene. In the presence
of active Wnt signaling, B-catenin translocates to the nucleus, complexes with TCF/LEF
transcription factors, and drives the expression of luciferase.

Detailed Methodology:

e Cell Culture: HEK293T cells are commonly used and are maintained in DMEM
supplemented with 10% FBS and penicillin/streptomycin.

o Transfection: Cells are seeded in 96-well plates and co-transfected with a TOPFlash reporter
plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection
efficiency).

o Conditioned Media Preparation:
o Wnt3a conditioned medium is harvested from L-cells stably expressing Wnt3a.

o Notum conditioned medium is harvested from cells overexpressing Notum (e.g., SW620
cells).

e Assay Procedure:

o Transfected cells are treated with a mixture of Wnt3a conditioned medium and Notum
conditioned medium.

o To test inhibitors, the Notum conditioned medium is pre-incubated with various
concentrations of the inhibitor before being added to the Wnt3a medium and then applied
to the cells.

e Lysis and Luminescence Measurement: After 16-24 hours of incubation, cells are lysed, and
firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay
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system.

o Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The
results are typically expressed as fold activation relative to a control (e.qg., cells treated with
control medium). For inhibitor studies, IC50 values are calculated from dose-response
curves.[16][17][18]

In Vitro Notum Carboxylesterase Assay

This biochemical assay directly measures the enzymatic activity of purified Notum using a
synthetic substrate.

Principle: The assay utilizes a fluorogenic or chromogenic substrate, such as trisodium 8-
octanoyloxypyrene-1,3,6-trisulfonate (OPTS) or p-nitrophenyl octanoate (pNP8), which
releases a detectable signal upon cleavage by Notum.

Detailed Methodology:
e Reagents:

o Purified recombinant human Notum.

o Substrate stock solution (e.g., OPTS in DMSO).

o Assay buffer (e.g., 50 mM HEPES, 150 mM NacCl, 0.005% Tween-20, pH 7.4).
e Assay Procedure:

o The assay is performed in a 96-well plate format.

o A solution of Notum in assay buffer is mixed with the substrate.

o For inhibitor screening, Notum is pre-incubated with the inhibitor for a defined period
before the addition of the substrate.

» Signal Detection: The fluorescence or absorbance is measured kinetically over time using a
plate reader.
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o Data Analysis: The initial reaction rates are calculated from the linear phase of the progress
curves. For inhibitor studies, IC50 values are determined by plotting the percentage of
inhibition against the inhibitor concentration.[15][19][20]

Mass Spectrometry-based Wnt Deacylation Assay

This method provides direct evidence of Notum's enzymatic activity on its natural substrate, the
Wnt protein.

Principle: Purified Wnt protein is incubated with Notum, and the change in mass due to the
removal of the palmitoleate group is detected by mass spectrometry.

Detailed Methodology:
» Protein Purification: Recombinant Wnt3a and Notum are purified to homogeneity.

» Enzymatic Reaction: Wnt3a is incubated with Notum in a suitable reaction buffer. A control
reaction without Notum is run in parallel.

e Sample Preparation for Mass Spectrometry:

o The reaction is stopped, and the proteins are subjected to tryptic digestion to generate
peptides.

o The resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-
MS).

o Data Analysis: The mass spectra are analyzed to identify the peptide containing the acylated
serine residue. The presence of a peak corresponding to the deacylated peptide in the
Notum-treated sample, and its absence or reduction in the control sample, confirms Notum's
deacylase activity.[4][8]

Co-Immunoprecipitation of Notum and Glypican

This technique is used to demonstrate the physical interaction between Notum and Glypican
proteins in a cellular context.
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Principle: An antibody targeting one of the proteins of interest (e.g., Glypican-3) is used to pull it
out of a cell lysate. If the other protein (Notum) is physically associated with the target, it will be
co-precipitated and can be detected by western blotting.

Detailed Methodology:

o Cell Culture and Lysis: Cells co-expressing tagged versions of Notum and Glypican-3 (or
endogenous proteins) are lysed in a non-denaturing lysis buffer to preserve protein-protein
interactions.

e Immunoprecipitation:
o The cell lysate is pre-cleared with protein A/G beads to reduce non-specific binding.

o An antibody specific to the "bait" protein (e.g., anti-Glypican-3) is added to the lysate and
incubated to allow for antibody-antigen binding.

o Protein A/G beads are then added to capture the antibody-antigen complexes.

e Washing: The beads are washed several times with lysis buffer to remove non-specifically
bound proteins.

o Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE
sample buffer.

o Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a
membrane, and probed with an antibody against the "prey" protein (e.g., anti-Notum) to
detect the co-precipitated protein.[21][22][23]

Visualizing Notum's Role in the Wnt Pathway

Diagrams illustrating the signaling pathways and experimental workflows provide a clear visual
understanding of the complex processes involved.
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Caption: Notum-mediated inhibition of canonical Wnt signaling.
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Caption: Experimental workflow for a Wnt/Notum reporter assay.
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Therapeutic Implications

The pivotal role of Notum in suppressing Wnt signaling has positioned it as an attractive
therapeutic target.[24] In conditions characterized by insufficient Wnt signaling, such as
osteoporosis and certain neurodegenerative diseases, inhibiting Notum could restore pathway
activity and offer therapeutic benefits.[7][25] Conversely, in Wnt-driven cancers, recombinant
Notum could serve as a biologic to reduce oncogenic signaling. A number of small molecule
inhibitors of Notum have been developed and are valuable tools for further elucidating its role
in health and disease.[3][25][26]

Conclusion

Notum is a key extracellular enzyme that provides a crucial layer of negative feedback
regulation on the Wnt signaling pathway. Its function as a Wnt deacylase, facilitated by
Glypican co-receptors, is now well-established, and its structural and enzymatic properties are
being increasingly characterized. The experimental protocols detailed in this guide provide a
framework for the continued investigation of Notum's function and the development of novel
therapeutics targeting this important regulatory node. As our understanding of the intricacies of
the Wnt pathway continues to grow, the targeted modulation of components like Notum holds
immense promise for the treatment of a wide range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b15542547?utm_src=pdf-body-img
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.0c01974
https://pmc.ncbi.nlm.nih.gov/articles/PMC8365597/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8130783/
https://pubmed.ncbi.nlm.nih.gov/33882714/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8130783/
https://www.tandfonline.com/doi/full/10.4155/fmc-2021-0036
https://www.benchchem.com/product/b15542547?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC
[pmc.ncbi.nlm.nih.gov]

. pure.johnshopkins.edu [pure.johnshopkins.edu]
. Small-molecule inhibitors of carboxylesterase Notum - PubMed [pubmed.ncbi.nim.nih.gov]

. Notum deacylates Wnts to suppress signalling activity - PMC [pmc.ncbi.nlm.nih.gov]

2
3
4
o 5. researchgate.net [researchgate.net]
6. pubs.acs.org [pubs.acs.org]

7. Structural Insights into Notum Covalent Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. Notum | The WNT Homepage [wnt.stanford.edu]
» 10. Notum deacylates Wnt proteins to suppress signalling activity | Crick [crick.ac.uk]

e 11. Structural and Functional Impact of Posttranslational Modification of Glypican-3 on Liver
Carcinogenesis - PMC [pmc.ncbi.nim.nih.gov]

e 12. Mammalian Notum induces the release of glypicans and other GPIl-anchored proteins
from the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]

e 13. pubs.acs.org [pubs.acs.org]
e 14. medchemexpress.com [medchemexpress.com]
e 15. researchgate.net [researchgate.net]

e 16. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells
derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

e 17. protocols.io [protocols.io]
o 18. researchgate.net [researchgate.net]

e 19. Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum
activity - PMC [pmc.ncbi.nlm.nih.gov]

e 20. Comparison of in vitro methods for carboxylesterase activity determination in
immortalized cells representative of the intestine, liver and kidney - PubMed
[pubmed.ncbi.nim.nih.gov]

e 21. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]

e 22. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8172013/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8172013/
https://pure.johnshopkins.edu/en/publications/notum-deacylates-wnt-proteins-to-suppress-signalling-activity/
https://pubmed.ncbi.nlm.nih.gov/33882714/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4376489/
https://www.researchgate.net/figure/Active-site-of-Notum-structures-with-bound-ligand-published-to-date-Residues-are-shown_fig3_350503101
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00701
https://pmc.ncbi.nlm.nih.gov/articles/PMC8365597/
https://www.researchgate.net/publication/273157366_Notum_deacylates_Wnt_proteins_to_suppress_signaling_activity
https://wnt.stanford.edu/notum
https://www.crick.ac.uk/research/publications/notum-deacylates-wnt-proteins-to-suppress-signalling-activity
https://pmc.ncbi.nlm.nih.gov/articles/PMC10267680/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10267680/
https://pubmed.ncbi.nlm.nih.gov/17967162/
https://pubmed.ncbi.nlm.nih.gov/17967162/
https://pubs.acs.org/doi/10.1021/acsmedchemlett.8b00191
https://www.medchemexpress.com/aruk3001185.html
https://www.researchgate.net/publication/357292585_Virtual_Screening_Directly_Identifies_New_Fragment-Sized_Inhibitors_of_Carboxylesterase_Notum_with_Nanomolar_Activity
https://pmc.ncbi.nlm.nih.gov/articles/PMC10329100/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10329100/
https://www.protocols.io/view/wnt-3a-and-r-spo1-conditioned-media-reporter-assay-c3bkyikw.pdf
https://www.researchgate.net/publication/371676442_Protocol_for_a_Wnt_reporter_assay_to_measure_its_activity_in_human_neural_stem_cells_derived_from_induced_pluripotent_stem_cells
https://pmc.ncbi.nlm.nih.gov/articles/PMC10626578/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10626578/
https://pubmed.ncbi.nlm.nih.gov/25979594/
https://pubmed.ncbi.nlm.nih.gov/25979594/
https://pubmed.ncbi.nlm.nih.gov/25979594/
https://www.abcam.com/en-us/technical-resources/protocols/immunoprecipitation
https://www.ptglab.com/news/blog/how-to-conduct-a-co-immunoprecipitation-co-ip/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» 23. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]

e 24, pubs.acs.org [pubs.acs.org]

e 25. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nim.nih.gov]
e 26. tandfonline.com [tandfonline.com]

 To cite this document: BenchChem. [The Extracellular Regulator Notum: A Double-Edged
Sword in Wnt Signaling]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1554254 7#understanding-the-function-of-notum-in-
wnt-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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